molecular formula C11H13ClO3 B8791134 2-Chloro-4-methoxyphenylacetic acid ethylester CAS No. 1093758-97-4

2-Chloro-4-methoxyphenylacetic acid ethylester

Cat. No. B8791134
M. Wt: 228.67 g/mol
InChI Key: KEOPHVIFCIVXIN-UHFFFAOYSA-N
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Patent
US08883786B2

Procedure details

Ethanol (8.72 mL, 150 mmol), DMAP (304 mg, 2 mmol), EDC (9.56 g, 50 mmol), and triethylamine (6.91 mL, 50 mmol) were added under cooling (ice) to a solution of (2-chloro-4-methoxy-phenyl)-acetic acid (10.00 g, 50 mmol, [CAS Reg. No. 91367-09-8]) in CH2Cl2 (200 mL). The reaction mixture was stirred at r.t. overnight, then diluted (CH2Cl2), and washed (1N aqueous HCl). The organic layer was dried (Na2SO4), and the solvent was evaporated. Purification of the residue by column chromatography (silica gel, heptane:ethyl acetate=100:0-70:30) gave the title compound (7.27 g, 64%). 1H NMR (300 MHz, CDCl3) 7.18 (1H, d), 6.94 (1H, d), 6.79 (1H, dd), 4.17 (2H, q), 3.79 (3H, s), 3.69 (2H, s), 1.26 (3H, t).
Quantity
8.72 mL
Type
reactant
Reaction Step One
Name
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
6.91 mL
Type
reactant
Reaction Step One
Name
Quantity
304 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].C(Cl)CCl.C(N(CC)CC)C.[Cl:15][C:16]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:17]=1[CH2:24][C:25](O)=[O:26]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH2:1]([O:3][C:25](=[O:26])[CH2:24][C:17]1[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:16]=1[Cl:15])[CH3:2]

Inputs

Step One
Name
Quantity
8.72 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
9.56 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
6.91 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
304 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)CC(=O)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed (1N aqueous HCl)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography (silica gel, heptane:ethyl acetate=100:0-70:30)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CC1=C(C=C(C=C1)OC)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.27 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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